molecular formula C8H20N4 B14653851 N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine CAS No. 49840-61-1

N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine

Cat. No.: B14653851
CAS No.: 49840-61-1
M. Wt: 172.27 g/mol
InChI Key: KXJJDMCJYYFJEH-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two amine groups attached to a piperazine ring, with each amine group being substituted with two methyl groups. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine typically involves the reaction of piperazine with methylating agents. One common method is the methylation of piperazine using formaldehyde and formic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: N-oxides of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may inhibit certain enzymes by interacting with their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-dicarboxamide: Similar structure but with carboxamide groups instead of amine groups.

    N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-dicarboxylate: Contains carboxylate groups instead of amine groups.

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine is unique due to its specific substitution pattern with methyl groups on the amine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

49840-61-1

Molecular Formula

C8H20N4

Molecular Weight

172.27 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-diamine

InChI

InChI=1S/C8H20N4/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H2,1-4H3

InChI Key

KXJJDMCJYYFJEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1CCN(CC1)N(C)C

Origin of Product

United States

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